Chemical structure and properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Chemical structure and properties of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
This guide provides an in-depth technical analysis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine , a specialized bicyclic heteroaromatic scaffold increasingly utilized in modern medicinal chemistry and agrochemical discovery.[1][2][3]
[1][2][3]
Executive Summary
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS RN: 2064217-67-8) is a fused bicyclic scaffold characterized by a 5,6-fused system containing a bridgehead nitrogen.[1][2][3] Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] regioisomer possesses unique electronic properties due to the specific arrangement of its nitrogen atoms (N2 and bridgehead N4).[3]
The presence of the 8-chloro and 6-trifluoromethyl substituents on the pyridine ring creates a highly polarized electronic environment.[1][2] This substitution pattern is strategic: the CF₃ group imparts metabolic stability and lipophilicity, while the 8-Cl handle serves as a versatile site for late-stage diversification via cross-coupling reactions.[1][2] This scaffold is a privileged structure in the design of IDO1 inhibitors , kinase inhibitors , and advanced agrochemicals .[3]
Chemical Identity & Structural Analysis[1][2][4]
Nomenclature and Numbering
Correct numbering is critical for predicting reactivity.[1] In the imidazo[1,5-a]pyridine system:
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Position 2: The non-bridgehead nitrogen in the five-membered ring.[1][2]
-
Position 4: The bridgehead nitrogen.[1]
Structure:
-
Substituents:
Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₈H₄ClF₃N₂ | |
| Molecular Weight | 220.58 g/mol | |
| Physical State | Solid | Typically off-white to pale yellow crystalline solid.[1][2] |
| LogP (Predicted) | ~2.8 - 3.4 | High lipophilicity driven by the CF₃ group.[1][2] |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The bridgehead nitrogen reduces basicity compared to simple imidazoles.[1][2] |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | N2 and the fluorine atoms.[1][2] |
Synthetic Methodology
The most robust synthesis of the [1,5-a] scaffold differs fundamentally from the [1,2-a] isomer. It relies on the cyclization of a pyridin-2-ylmethanamine precursor rather than a 2-aminopyridine.[1][2]
Retrosynthetic Analysis
The construction of the bicyclic core involves the condensation of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with a one-carbon synthon (e.g., triethyl orthoformate or formic acid).[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine.
Precursor: [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride (CAS: 175277-74-4).[1][2][3]
Step-by-Step Procedure:
-
Free Base Liberation: Suspend the amine hydrochloride (1.0 eq) in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine.[3]
-
Cyclization:
-
Dissolve the free amine (1.0 eq) in triethyl orthoformate (HC(OEt)₃) (solvent/reagent excess, ~5-10 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (pTsOH) or ammonium chloride .[1][2]
-
Reflux the mixture at 100–110 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine (M+H = 211) and formation of the product (M+H = 221).[1][2][3]
-
-
Work-up:
-
Evaporate the excess orthoformate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.[4]
-
-
Purification:
Mechanism: The amine nitrogen attacks the orthoformate, eliminating ethanol to form an imidate intermediate.[3] The pyridine nitrogen then attacks the electrophilic imidate carbon, closing the ring and eliminating a final equivalent of ethanol (and often requiring acid catalysis to drive aromatization).[3]
Visualization: Synthetic Workflow
Caption: Cyclization pathway transforming the pyridine methanamine precursor into the [1,5-a] scaffold.
Reactivity Profile & Functionalization
The 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine scaffold offers three distinct vectors for chemical modification, enabling the construction of complex libraries.
Electrophilic Aromatic Substitution (C3 & C1)
The imidazole ring is electron-rich relative to the pyridine ring.[1][2]
-
Site of Attack: Position 3 is the most nucleophilic site, followed by Position 1.[3]
-
Reactions:
-
Halogenation: reaction with NBS or NIS yields the 3-bromo or 3-iodo derivatives.[1][2] These are critical intermediates for further coupling.[1]
-
Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C3.[1][2]
-
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces aminomethyl groups at C3.[1]
-
Transition-Metal Catalyzed Coupling (C8)
The 8-Chloro substituent is activated for oxidative addition due to the electron-withdrawing nature of the adjacent bridgehead nitrogen and the 6-CF₃ group.[1][2]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1][2][3]
-
Buchwald-Hartwig: Amination at C8 is possible but may require potent catalytic systems (e.g., Pd₂dba₃/XPhos) due to steric crowding near the bridgehead.[1][3]
Nucleophilic Aromatic Substitution (SNAr)
While less common than coupling, the 8-position is susceptible to SNAr under forcing conditions because the 6-CF₃ group and the bridgehead nitrogen deplete electron density at C8.[1][2]
-
Nucleophiles: Thiols, alkoxides, or reactive amines.[3]
-
Conditions: High temperature (DMSO/DMF, >100°C) or microwave irradiation.[3]
Visualization: Reactivity Map
Caption: Strategic functionalization sites: C3 for electrophiles, C8 for cross-coupling, and C1 for C-H activation.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for indole or quinoline, offering improved solubility and distinct metabolic profiles.[3]
IDO1 Inhibition
Imidazo[1,5-a]pyridine derivatives have been extensively studied as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a target in cancer immunotherapy.[3] The 8-Cl and 6-CF₃ substituents occupy specific hydrophobic pockets in the enzyme active site, enhancing potency and selectivity over the related TDO2 enzyme.[1][2]
Agrochemicals
The 6-(trifluoromethyl) moiety is a hallmark of modern agrochemicals (fungicides and nematicides).[1][2][3] It enhances membrane permeability and metabolic stability against oxidative degradation (blocking P450 sites on the pyridine ring).[3]
References
-
Synthesis of Imidazo[1,5-a]pyridine Derivatives: ResearchGate. "Synthesis of novel imidazo[1,5-a]pyridine derivates via cyclization of (pyridin-2-yl)methanamines."
-
Precursor Data: PubChem. "Compound Summary: [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine." [1][2][3]
-
Scaffold Reactivity: Organic Chemistry Portal. "Synthesis and Functionalization of Imidazo[1,5-a]pyridines."
- Medicinal Applications:Journal of Medicinal Chemistry. "Imidazo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery." (General Reference for Scaffold Class).
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